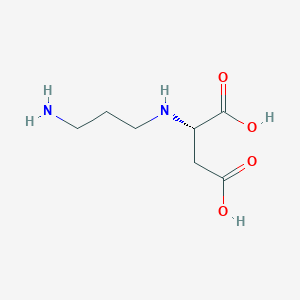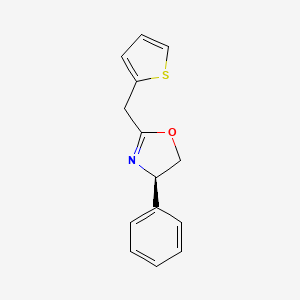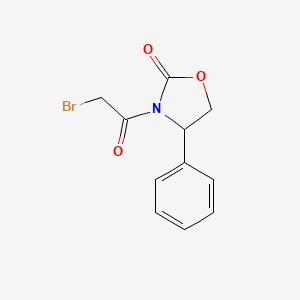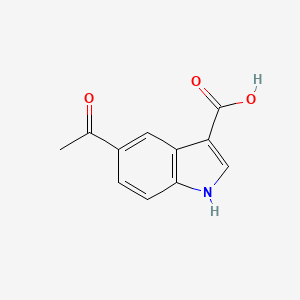
2-amino-3-(5-ethylpyridin-2-yl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid is a chemical compound that belongs to the class of amino acids It features a pyridine ring substituted with an ethyl group at the 5-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-ethylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale amino acid synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives.
科学的研究の応用
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-3-(5-ethylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, such as peptide bond formation and enzyme catalysis. The pyridine ring can interact with aromatic residues in proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
- 2-amino-3-(5-methylpyridin-2-yl)propanoic acid
- 2-amino-3-(5-phenylpyridin-2-yl)propanoic acid
- 2-amino-3-(5-isopropylpyridin-2-yl)propanoic acid
Uniqueness
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
603940-99-4 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-amino-3-(5-ethylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-3-4-8(12-6-7)5-9(11)10(13)14/h3-4,6,9H,2,5,11H2,1H3,(H,13,14) |
InChIキー |
WMCSZQYCEQATBD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



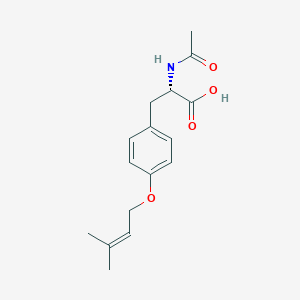
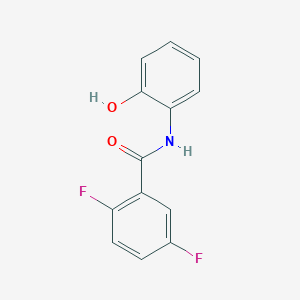


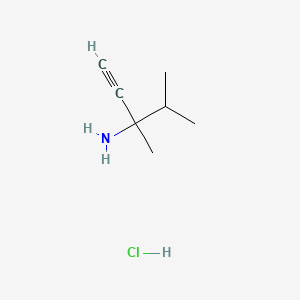
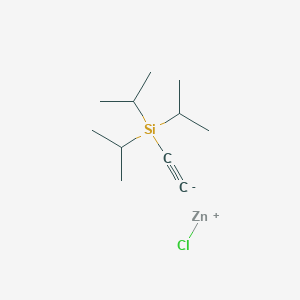

![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
